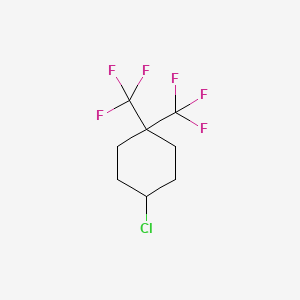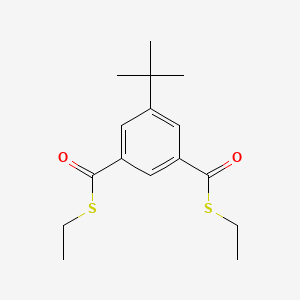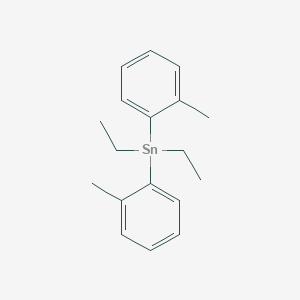![molecular formula C15H16O2S B14506157 {[2-(Benzenesulfinyl)ethoxy]methyl}benzene CAS No. 63383-18-6](/img/structure/B14506157.png)
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene is an organic compound characterized by the presence of a benzenesulfinyl group attached to an ethoxy group, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Benzenesulfinyl)ethoxy]methyl}benzene typically involves the reaction of benzenesulfinyl chloride with an appropriate ethoxy-containing benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: A variety of substituted benzene derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[2-(Benzenesulfinyl)ethoxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to the structure and function of the target molecules, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[2-(Benzenesulfonyl)ethoxy]methyl}benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains an ethoxy group and a dimethylamino group, but lacks the benzenesulfinyl moiety.
Uniqueness
{[2-(Benzenesulfinyl)ethoxy]methyl}benzene is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential applications. The combination of the ethoxy and benzenesulfinyl groups allows for a wide range of chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63383-18-6 |
|---|---|
Molekularformel |
C15H16O2S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2-(benzenesulfinyl)ethoxymethylbenzene |
InChI |
InChI=1S/C15H16O2S/c16-18(15-9-5-2-6-10-15)12-11-17-13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI-Schlüssel |
BGDAOWMCYJLODR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCS(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Furan-2-yl)(methylamino)methyl]phosphonic acid](/img/structure/B14506087.png)

![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)

![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)



![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)
![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B14506152.png)
